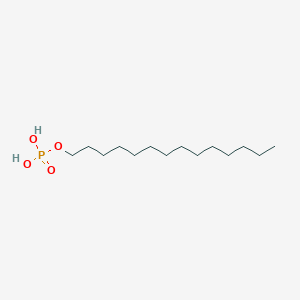
Tetradecyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecyl dihydrogen phosphate (TDHP) is a phospholipid that has gained attention in recent years due to its potential applications in scientific research. TDHP is a synthetic lipid that has been shown to have unique properties that make it useful in a variety of research fields, including biochemistry, biophysics, and pharmacology.
Mécanisme D'action
Tetradecyl dihydrogen phosphate is a phospholipid that has a similar structure to natural phospholipids found in cell membranes. When Tetradecyl dihydrogen phosphate is incorporated into a lipid membrane, it can alter the properties of the membrane, including its fluidity and permeability. This alteration of membrane properties can affect the behavior of proteins that are embedded in the membrane, leading to changes in their function.
Effets Biochimiques Et Physiologiques
Tetradecyl dihydrogen phosphate has been shown to have a variety of biochemical and physiological effects. One of the most significant effects of Tetradecyl dihydrogen phosphate is its ability to alter the properties of lipid membranes. This alteration can affect the behavior of proteins that are embedded in the membrane, leading to changes in their function. Tetradecyl dihydrogen phosphate has also been shown to have an impact on cell signaling pathways and can affect the activity of enzymes that are involved in lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Tetradecyl dihydrogen phosphate in lab experiments is its ability to mimic natural phospholipids found in cell membranes. This makes it an ideal model membrane for studying the behavior of proteins in lipid membranes. Tetradecyl dihydrogen phosphate is also relatively stable and can be stored for extended periods, making it easy to work with in the lab. However, Tetradecyl dihydrogen phosphate is a synthetic lipid and may not accurately reflect the behavior of natural phospholipids in all cases. Additionally, the synthesis of Tetradecyl dihydrogen phosphate is a complex process that requires specialized equipment and expertise.
Orientations Futures
There are several future directions for Tetradecyl dihydrogen phosphate research. One area of interest is the use of Tetradecyl dihydrogen phosphate in drug delivery systems. Tetradecyl dihydrogen phosphate has been shown to have the ability to encapsulate drugs and deliver them to specific cells or tissues. Another area of interest is the use of Tetradecyl dihydrogen phosphate in the development of new biomaterials. Tetradecyl dihydrogen phosphate has unique properties that make it an attractive material for use in the development of new materials for tissue engineering and regenerative medicine. Finally, there is a need for further research into the biochemical and physiological effects of Tetradecyl dihydrogen phosphate. Understanding the mechanisms by which Tetradecyl dihydrogen phosphate affects cell signaling pathways and lipid metabolism could lead to the development of new therapies for a variety of diseases.
Méthodes De Synthèse
Tetradecyl dihydrogen phosphate is synthesized through a multi-step process that involves the reaction of tetradecyl alcohol with phosphorus oxychloride. The resulting product is then treated with sodium hydroxide to yield Tetradecyl dihydrogen phosphate. The synthesis of Tetradecyl dihydrogen phosphate is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
Tetradecyl dihydrogen phosphate has been used in a variety of scientific research applications due to its unique properties. One of the most common uses of Tetradecyl dihydrogen phosphate is as a model membrane for studying lipid-protein interactions. Tetradecyl dihydrogen phosphate has been shown to have similar properties to natural phospholipids, making it an ideal membrane model for studying the behavior of proteins in lipid membranes.
Propriétés
Numéro CAS |
10054-29-2 |
|---|---|
Nom du produit |
Tetradecyl dihydrogen phosphate |
Formule moléculaire |
C14H31O4P |
Poids moléculaire |
294.37 g/mol |
Nom IUPAC |
tetradecyl dihydrogen phosphate |
InChI |
InChI=1S/C14H31O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17/h2-14H2,1H3,(H2,15,16,17) |
Clé InChI |
KRIXEEBVZRZHOS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOP(=O)(O)O |
SMILES canonique |
CCCCCCCCCCCCCCOP(=O)(O)O |
Autres numéros CAS |
69029-24-9 10054-29-2 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



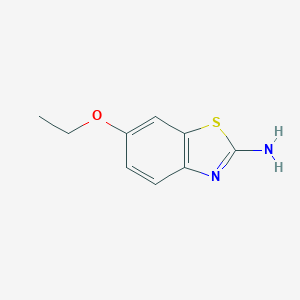
![Methyl 3-{(Z)-[(dimethylamino)methylene]amino}-2-pyrazinecarboxylate](/img/structure/B160246.png)
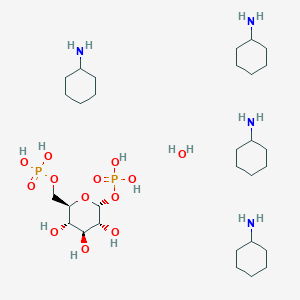
![(Z)-7-[(1R,4S,5R)-1-[(E)-Oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B160249.png)
![2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B160250.png)
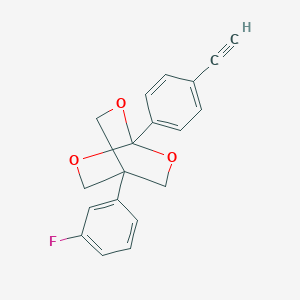
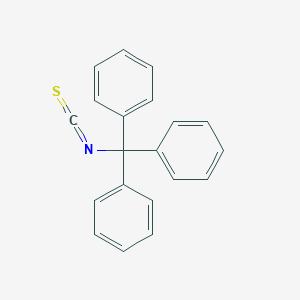
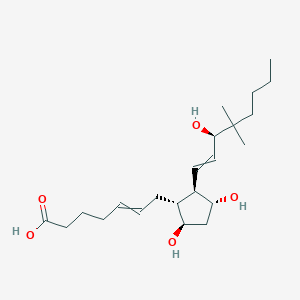
![2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile](/img/structure/B160262.png)
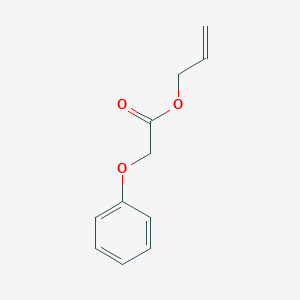
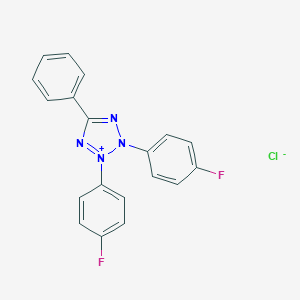

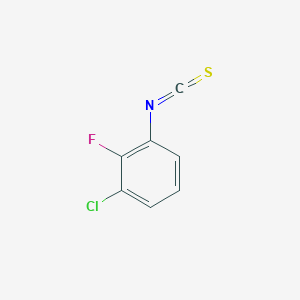
![7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B160277.png)